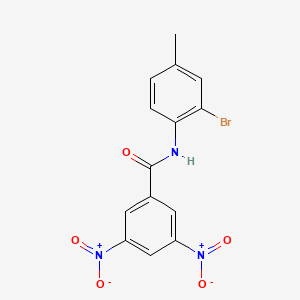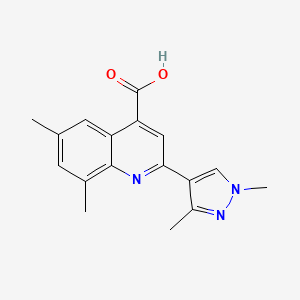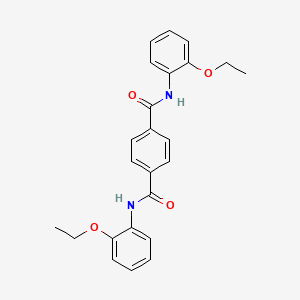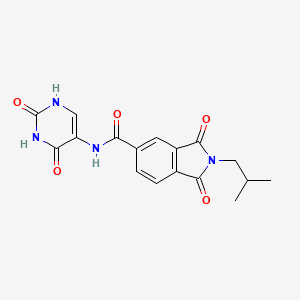
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide, also known as BMDNB, is a chemical compound that has been studied for its potential applications in scientific research. BMDNB is a member of the family of dinitrobenzamide compounds, which have been found to have various biological activities. In
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and growth. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been shown to induce cell cycle arrest and inhibit DNA synthesis. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has also been found to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. In the brain, N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been found to increase the levels of brain-derived neurotrophic factor, which is important for neuronal survival and function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells relatively unaffected. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has also been found to have low toxicity in animal studies. However, one limitation of using N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide. One area of research is the development of more effective synthesis methods for N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide and other dinitrobenzamide compounds. Another area of research is the investigation of the potential use of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide and its potential applications in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide is a chemical compound that has been studied for its potential applications in scientific research, particularly in the fields of cancer and neuroscience. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been found to inhibit the growth of cancer cells and increase the levels of brain-derived neurotrophic factor in the brain. While there are advantages and limitations to using N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide in lab experiments, there are several future directions for the study of this compound.
Synthesis Methods
The synthesis of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide involves the reaction of 2-bromo-4-methylphenylamine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been studied for its potential applications in scientific research, particularly in the fields of cancer and neuroscience. In cancer research, N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O5/c1-8-2-3-13(12(15)4-8)16-14(19)9-5-10(17(20)21)7-11(6-9)18(22)23/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPDWVFJWTZGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)
![3-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6082129.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B6082149.png)
![1-(3-isoxazolylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6082153.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide](/img/structure/B6082158.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)urea](/img/structure/B6082163.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6082171.png)
![12-[4-(diethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6082190.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopentylacetamide](/img/structure/B6082197.png)


![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6082220.png)